Cas no 1483263-48-4 (4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

4-(2,5-Dichlorothiophen-3-yl)butan-1-amine is a specialized organic compound featuring a dichlorothiophene core linked to a butylamine chain. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both chlorine substituents and a thiophene ring enhances its utility in cross-coupling reactions, while the primary amine group allows for further functionalization. Its well-defined molecular architecture ensures consistent performance in heterocyclic chemistry applications. The compound is typically handled under controlled conditions due to its reactive functional groups, and its purity is critical for achieving high yields in downstream processes. Suitable for research and industrial-scale synthesis, it offers versatility in constructing complex molecular frameworks.
4-(2,5-dichlorothiophen-3-yl)butan-1-amine structure
1483263-48-4 structure
Product Name:4-(2,5-dichlorothiophen-3-yl)butan-1-amine
CAS No:1483263-48-4
MF:C8H11Cl2NS
MW:224.150638818741
CID:5901661
PubChem ID:65305901
Update Time:2025-06-30

4-(2,5-dichlorothiophen-3-yl)butan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2,5-dichlorothiophen-3-yl)butan-1-amine
    • 3-Thiophenebutanamine, 2,5-dichloro-
    • 1483263-48-4
    • CS-0261392
    • EN300-7837308
    • AKOS014640748
    • Inchi: 1S/C8H11Cl2NS/c9-7-5-6(8(10)12-7)3-1-2-4-11/h5H,1-4,11H2
    • InChI Key: OFSHJCDAGYEWNN-UHFFFAOYSA-N
    • SMILES: C1(Cl)SC(Cl)=CC=1CCCCN

Computed Properties

  • Exact Mass: 222.9989259g/mol
  • Monoisotopic Mass: 222.9989259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 54.3Ų

Experimental Properties

  • Density: 1.300±0.06 g/cm3(Predicted)
  • Boiling Point: 300.5±42.0 °C(Predicted)
  • pka: 10.35±0.10(Predicted)

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Additional information on 4-(2,5-dichlorothiophen-3-yl)butan-1-amine

Comprehensive Overview of 4-(2,5-dichlorothiophen-3-yl)butan-1-amine (CAS No. 1483263-48-4)

4-(2,5-dichlorothiophen-3-yl)butan-1-amine, with the CAS registry number 1483263-48-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique thiophene core substituted with two chlorine atoms at the 2 and 5 positions, coupled with a butylamine side chain. Its molecular structure makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel heterocyclic compounds.

The growing interest in 4-(2,5-dichlorothiophen-3-yl)butan-1-amine is driven by its potential applications in drug discovery and material science. Researchers are exploring its role in designing small-molecule inhibitors and ligands for receptor targeting, which are critical in treating various diseases. Additionally, its chlorinated thiophene moiety offers unique electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.

One of the most frequently searched questions about this compound is: "What are the synthetic routes for 4-(2,5-dichlorothiophen-3-yl)butan-1-amine?" The synthesis typically involves the functionalization of 2,5-dichlorothiophene followed by a series of reactions, including Grignard additions or reductive amination, to introduce the butylamine side chain. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling are also being investigated to improve yield and purity.

Another hot topic is the safety and handling of 4-(2,5-dichlorothiophen-3-yl)butan-1-amine. While it is not classified as a hazardous material, proper laboratory practices, such as the use of personal protective equipment (PPE) and fume hoods, are recommended. Researchers often search for "MSDS for 1483263-48-4" to access detailed safety data, emphasizing the importance of transparency in chemical research.

The compound’s potential in green chemistry is also a trending subject. With increasing demand for sustainable synthesis, scientists are exploring biocatalytic methods and solvent-free reactions to produce 4-(2,5-dichlorothiophen-3-yl)butan-1-amine with minimal environmental impact. This aligns with the broader shift toward eco-friendly chemical manufacturing.

In summary, 4-(2,5-dichlorothiophen-3-yl)butan-1-amine (CAS No. 1483263-48-4) is a versatile compound with promising applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure and reactivity continue to inspire innovative research, addressing both scientific challenges and industry demands. As interest grows, so does the need for accessible information on its synthesis, properties, and applications, making it a focal point in modern chemistry.

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